REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([c:10]2[cH:11][cH:12][cH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[c:20]2[cH:21][cH:22][c:23]([OH:26])[cH:24][cH:25]2)[cH:7][cH:8]1.[Cl:33][CH2:34][CH:35]1[CH2:36][O:37]1.[K+:27].[K+:28].[O-:29][C:30]([O-:31])=[O:32]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([c:10]2[cH:11][cH:12][cH:13][c:14]3[cH:15][cH:16][cH:17][cH:18][c:19]23)[c:20]2[cH:21][cH:22][c:23]([O:26][CH2:34][CH:35]3[CH2:36][O:37]3)[cH:24][cH:25]2)[cH:7][cH:8]1
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Name
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COc1ccc(C(c2ccc(O)cc2)c2cccc3ccccc23)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(c2ccc(O)cc2)c2cccc3ccccc23)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCC1CO1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
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Type
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product
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Smiles
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COc1ccc(C(c2ccc(OCC3CO3)cc2)c2cccc3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |